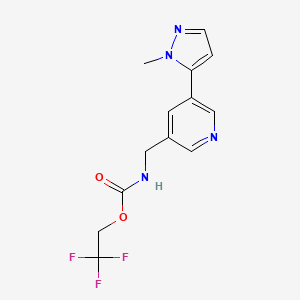
N-Cyclobutyl-4-fluoroaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Cyclobutyl-4-fluoroaniline hydrochloride” is a chemical compound with the CAS Number: 2228694-06-0 . It has a molecular weight of 201.67 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “N-Cyclobutyl-4-fluoroaniline hydrochloride” is1S/C10H12FN.ClH/c11-8-4-6-10 (7-5-8)12-9-2-1-3-9;/h4-7,9,12H,1-3H2;1H . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
“N-Cyclobutyl-4-fluoroaniline hydrochloride” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthetic Routes and Key Impurities :
- Gazvoda et al. (2018) outlined a synthetic route from 4-chloro-2-methylaniline to a compound related to N-Cyclobutyl-4-fluoroaniline hydrochloride. This compound is a key impurity in the reverse transcriptase inhibitor efavirenz, an anti-HIV/AIDS drug, showcasing its relevance in pharmaceutical synthesis (Gazvoda et al., 2018).
Herbicidal Activity Studies :
- Xue et al. (2008) studied fluoro-functionalized phenylimido derivatives of hexamolybadates, including compounds derived from 4-fluoroaniline hydrochloride. These compounds displayed potent herbicidal activity against several plant species, indicating the utility of N-Cyclobutyl-4-fluoroaniline hydrochloride in agricultural research (Xue et al., 2008).
Microwave Spectra and Structural Analysis :
- Kim and Gwinn (1966) conducted a detailed study of the microwave spectra of cyclobutyl fluoride, which is structurally similar to N-Cyclobutyl-4-fluoroaniline hydrochloride. This research provides insights into the structural and vibrational properties of cyclobutyl compounds, enhancing the understanding of similar compounds in various scientific contexts (Kim & Gwinn, 1966).
Synthesis of Antiviral Compounds :
- Hisaki et al. (1999) explored the synthesis of pyrimidine derivatives with potential antiviral properties. Their research included the use of cyclobutyl groups, similar to those in N-Cyclobutyl-4-fluoroaniline hydrochloride, indicating its potential application in the development of antiviral drugs (Hisaki et al., 1999).
Recognition of Hydrophilic Compounds :
- Sawada et al. (2000) investigated the selective recognition of hydrophilic amino and N,N-dimethylamino compounds by fluoroalkylated end-capped oligomers. This study suggests the potential use of N-Cyclobutyl-4-fluoroaniline hydrochloride in developing selective recognition systems for specific compounds (Sawada et al., 2000).
Photochemical Behavior in Pharmaceuticals :
- Gasparro and Kochevar (1982) examined the photochemical behavior of protriptyline, a compound containing a cyclobutyl group. This research provides insight into the photochemical properties of related compounds, such as N-Cyclobutyl-4-fluoroaniline hydrochloride, in pharmaceutical contexts (Gasparro & Kochevar, 1982).
Inhibition of HIV Replication :
- Hayashi et al. (1990) and Norbeck et al. (1990) both studied carbocyclic oxetanocin analogs with cyclobutyl groups, demonstrating their ability to inhibit HIV replication. These studies highlight the potential application of N-Cyclobutyl-4-fluoroaniline hydrochloride in antiretroviral therapy research (Hayashi et al., 1990), (Norbeck et al., 1990).
Structural Properties of Cyclobutanes :
- Jonvik and Boggs (1981) conducted ab initio calculations on the structural properties of monosubstituted cyclobutanes, providing a foundational understanding of compounds like N-Cyclobutyl-4-fluoroaniline hydrochloride in terms of their molecular geometry and stability (Jonvik & Boggs, 1981).
Bioactivation of Fluoroanilines :
- Rietjens and Vervoort (1991) studied the bioactivation of fluoroanilines, including compounds related to N-Cyclobutyl-4-fluoroaniline hydrochloride. This research is relevant for understanding the metabolic pathways and potential toxicological aspects of similar compounds (Rietjens & Vervoort, 1991).
Inhibitory Activities on Enzymes :
- Çelik and Babagil (2019) synthesized compounds including N-benzylidene-4-fluoroaniline and studied their inhibitory effects on carbonic anhydrase isoenzymes. This highlights the potential of N-Cyclobutyl-4-fluoroaniline hydrochloride in enzyme inhibition studies (Çelik & Babagil, 2019).
Safety and Hazards
The compound has been classified with the signal word 'Warning’ . Hazard statements associated with it include H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
N-cyclobutyl-4-fluoroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-8-4-6-10(7-5-8)12-9-2-1-3-9;/h4-7,9,12H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKKTNPQGBZNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclobutyl-4-fluoroaniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile](/img/structure/B2813375.png)

![8-(4-fluorophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813379.png)
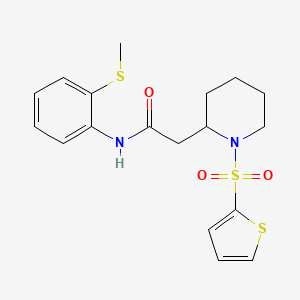
![1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B2813381.png)

![2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid](/img/structure/B2813384.png)
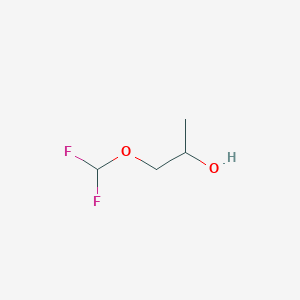
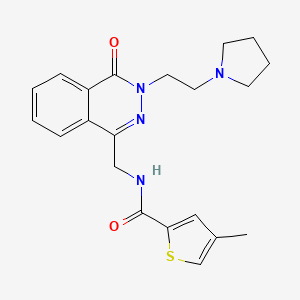
![(Z)-3-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-(4-methylpiperidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2813388.png)
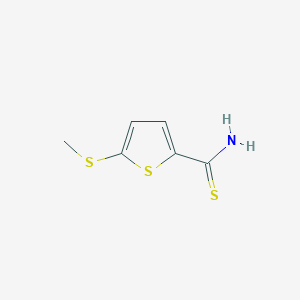
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2813395.png)
![2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2813396.png)
